1,4-Dibromo-2-butenyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
64503-11-3 |
|---|---|
Molecular Formula |
C6H8Br2O2 |
Molecular Weight |
271.93 g/mol |
IUPAC Name |
[(E)-1,4-dibromobut-2-enyl] acetate |
InChI |
InChI=1S/C6H8Br2O2/c1-5(9)10-6(8)3-2-4-7/h2-3,6H,4H2,1H3/b3-2+ |
InChI Key |
ZPTZOBRTOWPGCN-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)OC(/C=C/CBr)Br |
Canonical SMILES |
CC(=O)OC(C=CCBr)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dibromo 2 Butenyl Acetate and Analogues
Established Synthetic Pathways
The construction of 1,4-dibromo-2-butenyl acetate (B1210297) is not typically a single-step process but rather a sequence of transformations designed to introduce the necessary functional groups onto a four-carbon backbone.
Multi-Step Approaches from Butenyl Precursors
A common strategy for synthesizing 1,4-dibromo-2-butenyl acetate involves the initial formation of a diacetate derivative of 2-butene-1,4-diol (B106632), which is then subjected to bromination. This multi-step approach allows for controlled introduction of the acetate and bromo functionalities.
One plausible pathway begins with the acetoxylation of 1,3-butadiene (B125203). In this process, butadiene reacts with acetic acid in the presence of a suitable catalyst to form 1,4-diacetoxy-2-butene. This intermediate contains the core butenyl structure and the acetate groups, which can be selectively manipulated in subsequent steps.
Alternatively, a process starting from dichlorobutenes is also known. Reacting 3,4-dichloro-1-butene (B1205564) or a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene with an alkali metal acetate, such as sodium acetate, can selectively produce 1,4-diacetoxy-2-butene. google.com This method provides another route to the key diacetate intermediate.
Bromination Strategies for Alkene Functionalization
With the precursor 1,4-diacetoxy-2-butene in hand, the next critical step is the introduction of bromine atoms. This is achieved through the bromination of the carbon-carbon double bond within the butenyl chain. The reaction of an alkene with molecular bromine (Br₂) typically results in the addition of a bromine atom to each of the carbons of the double bond. masterorganicchemistry.com
This electrophilic addition reaction proceeds via a cyclic bromonium ion intermediate. libretexts.org The subsequent nucleophilic attack by a bromide ion leads to the formation of a vicinal dibromide. masterorganicchemistry.comlibretexts.org In the context of 1,4-diacetoxy-2-butene, this would lead to the formation of a dibromo-diacetoxy butane (B89635) derivative. To arrive at the final product, this compound, a subsequent elimination or rearrangement reaction would be necessary to re-form a double bond and result in the desired substitution pattern. A more direct, albeit less commonly documented, approach would be an allylic bromination, which would substitute hydrogen atoms at positions allylic to the double bond. However, the addition to the double bond is a more typical reaction pathway for alkenes with bromine.
A related synthesis that highlights the bromination of a butene-diol derivative is the preparation of (E)-2,3-dibromo-2-butene-1,4-diol. This is achieved by reacting 2-butyne-1,4-diol (B31916) with a mixture of a bromide and a bromate (B103136) in an aqueous solution, to which dilute sulfuric acid is added. google.com This in-situ generation of bromine allows for the addition across the triple bond to form the dibromo-butene-diol. google.com While this produces a diol, it demonstrates a successful bromination of a C4 backbone containing hydroxyl functionalities.
Esterification Reactions for Acetate Introduction
The introduction of the acetate group is a crucial step in the synthesis of the precursor, 1,4-diacetoxy-2-butene. This is a classic esterification reaction. One of the most fundamental methods for ester synthesis is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.
In the context of the precursor synthesis, 2-butene-1,4-diol would be reacted with acetic acid. To drive the equilibrium towards the formation of the ester, an excess of either the alcohol or the carboxylic acid can be used, or the water formed during the reaction can be removed.
Alternatively, more reactive derivatives of acetic acid can be employed to facilitate the esterification. Acetic anhydride, for example, reacts with alcohols to form esters and acetic acid as a byproduct. This method is often faster and does not require the removal of water. Another highly reactive acylating agent is acetyl chloride, which reacts readily with alcohols to produce the corresponding ester and hydrogen chloride.
The synthesis of 1,4-diacetoxy-2-butene from butadiene and acetic acid is a key industrial process. researchgate.net This reaction is an example of oxidative acetoxylation. researchgate.net
Precursor Chemistry and Synthesis
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.
Preparation of Brominated Butenyl Intermediates
A key brominated butenyl intermediate is 1,4-dibromo-2-butene (B147587). A documented method for its preparation involves the reaction of 1,3-butadiene with bromine. google.com In a typical procedure, 1,3-butadiene is dissolved in a solvent like chloroform (B151607) and cooled to a low temperature (e.g., below -15 °C). google.com Bromine is then added dropwise while maintaining the low temperature. google.com After the reaction is complete, the solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure. google.com The resulting crude product can be purified by recrystallization from a solvent such as petroleum ether to yield 1,4-dibromo-2-butene. google.com
| Reactant | Molar Ratio | Conditions | Solvent | Product |
| 1,3-Butadiene | 1 | -15 °C | Chloroform | 1,4-Dibromo-2-butene |
| Bromine | 1 | -15 °C | Chloroform | 1,4-Dibromo-2-butene |
Another important precursor is (E)-2,3-dibromo-2-butene-1,4-diol. Its synthesis involves dissolving 2-butyne-1,4-diol, a bromide salt (like sodium bromide), and a bromate salt (like sodium bromate) in water. google.com Dilute sulfuric acid is then added dropwise to this mixture. google.com The reaction of the bromide and bromate in the acidic solution generates bromine in situ, which then reacts with the alkyne to form the desired product. google.com The product can be isolated by filtration and purified by recrystallization. google.com
| Reactant | Molar Ratio | Conditions | Solvent | Product |
| 2-Butyne-1,4-diol | 1 | 20-30 °C | Water | (E)-2,3-Dibromo-2-butene-1,4-diol |
| Sodium Bromide | ~1.7 | 20-30 °C | Water | (E)-2,3-Dibromo-2-butene-1,4-diol |
| Sodium Bromate | ~0.35 | 20-30 °C | Water | (E)-2,3-Dibromo-2-butene-1,4-diol |
| Sulfuric Acid | ~1.05 | 20-30 °C | Water | (E)-2,3-Dibromo-2-butene-1,4-diol |
Synthesis of Acetic Acid and Derivatives for Esterification
Acetic acid is a fundamental chemical feedstock and its synthesis is well-established through various industrial processes, most notably the carbonylation of methanol. For laboratory-scale esterifications, commercial glacial acetic acid is typically used.
Advanced Synthetic Techniques and Catalysis
Modern organic synthesis heavily relies on the development of sophisticated techniques and catalysts to achieve high efficiency, selectivity, and functional group tolerance. The preparation of complex molecules like this compound can be approached through various advanced methods that leverage the unique reactivity of organometallic species and the catalytic prowess of transition metals.
Organometallic reagents are central to the formation of carbon-carbon and carbon-heteroatom bonds in a multitude of synthetic transformations. beilstein-journals.org In the context of butenyl halide synthesis, organometallic approaches can be employed to introduce either the halide or the butenyl framework itself. Polyfunctional zinc and magnesium organometallic reagents are particularly noteworthy for their high functional group tolerance. beilstein-journals.org For instance, Csp2-centered magnesium reagents are compatible with ester functionalities, which is relevant for the synthesis of acetate-containing molecules. beilstein-journals.org The direct insertion of magnesium or zinc into carbon-halide bonds is a common method for preparing these reagents, and the presence of lithium chloride can significantly promote these insertions. beilstein-journals.org
Alternatively, a powerful C-H functionalization method involves the use of sterically hindered TMP (2,2,6,6-tetramethylpiperide) bases of magnesium and zinc for directed metalations. beilstein-journals.org This approach allows for the generation of polyfunctional organometallic reagents that can subsequently react with various electrophiles. beilstein-journals.org While direct synthesis of this compound using these methods is not explicitly detailed in the literature, the principles of organometallic chemistry suggest that a suitably protected butenyl organometallic species could react with an electrophilic bromine source, or a dibrominated butene could be functionalized using an organometallic acetate equivalent.
A convergent synthesis of functionalized alkenyl halides has been reported via a Co(III)-catalyzed three-component coupling of C(sp2)–H bonds, alkynes, and halogenating agents, demonstrating a modern approach to the synthesis of complex alkenyl halides with high regio- and diastereoselectivity.
Catalytic systems involving transition metals such as palladium, copper, and indium have revolutionized the synthesis of esters and functionalized butenes. These catalysts offer pathways to reactions that are often difficult to achieve through traditional synthetic methods, providing high levels of selectivity and efficiency.
Palladium catalysis is a cornerstone of modern organic synthesis, with wide-ranging applications in cross-coupling and C-H functionalization reactions. nih.govmit.edu A particularly relevant transformation for the synthesis of this compound is palladium-catalyzed allylic C-H acetoxylation. This reaction allows for the direct introduction of an acetate group at an allylic position of an olefin. organic-chemistry.orgnih.govnih.gov
The general mechanism for palladium-catalyzed allylic acetoxylation involves the formation of a π-allyl-palladium(II) intermediate, which then undergoes nucleophilic attack by an acetate source. nih.govnih.gov The choice of oxidant is crucial for regenerating the active Pd(II) catalyst. While benzoquinone has been traditionally used, recent advancements have focused on the use of molecular oxygen as a more environmentally benign oxidant. organic-chemistry.orgnih.gov The use of specific ligands, such as 4,5-diazafluorenone, can facilitate the C-O reductive elimination from the π-allyl-Pd(II) intermediate, enabling efficient catalytic turnover under aerobic conditions. organic-chemistry.org
For the synthesis of this compound, a potential strategy would involve the palladium-catalyzed allylic acetoxylation of 1,4-dibromo-2-butene. This approach would directly install the acetate group at the desired position. The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)2), ligand, and oxidant, would need to be carefully optimized to achieve the desired product with high selectivity and yield. caltech.edu
| Catalyst System | Transformation | Key Features | Potential Application |
|---|---|---|---|
| Pd(OAc)2 / 4,5-Diazafluorenone / O2 | Allylic C-H Acetoxylation | Aerobic oxidation, good selectivity for linear products. organic-chemistry.org | Synthesis of this compound from 1,4-dibromo-2-butene. |
| Palladium(II) hexafluoroacetylacetonate / Oxone | Allylic C-H Oxidation | Effective for sterically hindered substrates, tunable selectivity. caltech.edu | Oxidative functionalization of brominated butene derivatives. |
Copper catalysis has emerged as a powerful and cost-effective alternative to palladium in a variety of organic transformations. qmul.ac.uk In the context of ester and butene chemistry, copper catalysts have shown significant utility in the synthesis of allylic esters. nsmsi.irnih.govresearchgate.net
One notable application is the copper-catalyzed asymmetric addition of Grignard reagents to 3-bromopropenyl esters. nih.govresearchgate.net This reaction proceeds with high chemo-, regio-, and enantioselectivity, providing a practical route to chiral allylic esters. The use of chiral ligands, such as Taniaphos, is crucial for achieving high levels of stereocontrol. nih.govresearchgate.net While this specific reaction produces a C-C bond, the underlying principle of copper-catalyzed reactions involving halo-allylic substrates is highly relevant.
Another approach involves the direct allylic C-H oxidation of cycloolefins to allylic esters using copper oxide nanoparticles as a catalyst. nsmsi.ir This method utilizes a peroxy ester as the oxidant and demonstrates the feasibility of copper-catalyzed C-H activation for ester synthesis.
For the synthesis of this compound, a hypothetical copper-catalyzed approach could involve the reaction of a 1,4-dibromo-2-butenyl derivative with an acetate source. The catalytic cycle would likely involve the formation of an organocopper intermediate. The choice of copper source (e.g., CuI, CuCN, CuO nanoparticles), ligand, and reaction conditions would be critical for achieving the desired transformation. qmul.ac.uk
| Catalyst System | Transformation | Key Features | Potential Application |
|---|---|---|---|
| CuBr·SMe2 / Taniaphos | Asymmetric addition of Grignard reagents to 3-bromopropenyl esters | High yield, regio-, and enantioselectivity. nih.govresearchgate.net | Functionalization of a 1,4-dibromo-2-butenyl precursor. |
| CuO nanoparticles | Allylic C-H oxidation | Direct synthesis of allylic esters from olefins. nsmsi.ir | Direct acetoxylation of a dibromobutene (B8328900) substrate. |
| CuI / t-BuOLi | Borylation of nitro allyl derivatives | Tolerates a variety of functional groups. qmul.ac.uk | Functional group interconversion on a butenyl scaffold. |
Indium has gained prominence in organic synthesis due to its unique reactivity, particularly in aqueous media. Indium-mediated reactions often proceed with high chemo- and regioselectivity. A notable example is the indium-mediated addition to 3-bromopropenyl acetate and benzoate (B1203000) in the presence of aldehydes to form alk-1-ene-3,4-diols. This reaction proceeds through the formation of a 3-acyloxyallyl organoindium compound. While this specific reaction leads to a diol, it demonstrates the ability of indium to react with a brominated butenyl acetate precursor.
A plausible, though not explicitly documented, synthetic route to this compound could involve an indium-mediated process. For instance, the reaction of 1,4-dibromo-2-butene with an acetate source in the presence of metallic indium might facilitate the selective introduction of the acetate group. The mechanism would likely involve the formation of an organoindium intermediate at one of the C-Br bonds, which could then be intercepted by the acetate nucleophile. The reaction conditions would need to be carefully controlled to prevent side reactions, such as dimerization or further reaction of the remaining bromo group.
While tin catalysts are highly effective in various organic transformations, their primary application in the context of butene chemistry lies in polymerization initiatives. Tin(II) alkoxide species, for example, have been shown to be efficient catalysts for the ring-opening polymerization of lactide and the ring-opening copolymerization of propylene (B89431) oxide and maleic anhydride. These processes lead to the formation of polyesters and poly(ester-ran-ether)s, respectively. Although these catalytic systems demonstrate the ability of tin to mediate ester formation, they are generally not employed for the synthesis of small, specifically functionalized molecules like this compound. The mechanisms of these polymerization reactions are distinct from the catalytic cycles typically involved in the synthesis of discrete organic compounds. Therefore, tin-catalyzed polymerization initiatives, while important in polymer chemistry, are not directly applicable to the targeted synthesis of this compound.
Catalytic Systems in Related Ester and Butene Chemistry
Regioselective Synthesis Considerations
Regioselectivity is paramount in the synthesis of this compound and its analogues to ensure the formation of the desired isomer over other potential products. The presence of a double bond in the butenyl scaffold introduces complexities in controlling the position of incoming substituents.
Achieving a 1,4-dibromo substitution pattern on a 2-butenyl system is a nuanced process, often complicated by the propensity for allylic rearrangements and the formation of multiple isomers. A primary method for introducing bromine at allylic positions is through the use of N-bromosuccinimide (NBS). youtube.commasterorganicchemistry.comchemistrysteps.comlibretexts.org This reagent is favored for its ability to provide a low, constant concentration of bromine radicals, which promotes allylic substitution over addition to the double bond. masterorganicchemistry.comlibretexts.org
The mechanism of allylic bromination with NBS involves the formation of a resonance-stabilized allylic radical. youtube.comchemistrysteps.com In the case of a butenyl precursor, this radical intermediate can exist in two resonance forms. The bromine radical can then react at either end of this delocalized system, potentially leading to a mixture of products. youtube.comchemistrysteps.com For instance, the bromination of a generic butenyl system can result in both 1,2- and 1,4-disubstituted products.
To circumvent these challenges and achieve a defined 1,4-dibromo pattern, a common strategy involves the bromination of a conjugated diene. The reaction of 1,3-butadiene with bromine, under carefully controlled temperature conditions, can selectively yield 1,4-dibromo-2-butene. A patented method describes the addition of bromine to a solution of 1,3-butadiene in chloroform at temperatures below -15°C to favor the 1,4-addition product.
| Reactant | Reagent | Solvent | Temperature | Product | Ref. |
| 1,3-Butadiene | Bromine | Chloroform | < -15°C | 1,4-Dibromo-2-butene |
This precursor, 1,4-dibromo-2-butene, possesses the desired bromine substitution pattern and serves as a key intermediate for the subsequent introduction of the acetate group.
With the 1,4-dibromo framework established, the next critical step is the regioselective introduction of the acetate group at the C2 position. A direct approach would involve the acetoxylation of 1,4-dibromo-2-butene. However, this can be challenging due to the reactivity of the allylic bromides.
An alternative and more controlled strategy involves starting with a precursor that already contains the oxygen functionality, which can then be converted to an acetate group. For instance, palladium-catalyzed reactions are known to be effective for the introduction of acetate groups. While direct palladium-catalyzed acetoxylation of a dibromoalkene is not extensively documented, related transformations provide insight into potential synthetic routes.
Palladium-catalyzed C-H acetoxylation is a powerful tool in organic synthesis, although its application to a substrate like 1,4-dibromo-2-butene would require careful consideration of catalyst and ligand design to direct the acetate to the vinylic C2 position.
A more plausible approach would be to synthesize a precursor molecule where the acetate group can be strategically placed. This could involve multi-step synthetic sequences where the stereochemistry and regiochemistry are controlled at each step, leading to the final this compound. The development of such directed methods is an active area of research, aiming to provide efficient and selective access to complex molecules.
Reaction Mechanisms and Chemical Transformations of 1,4 Dibromo 2 Butenyl Acetate
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. youtube.com The structure of 1,4-Dibromo-2-butenyl acetate (B1210297) presents two non-equivalent carbon-bromine bonds, leading to complex reactivity.
The two bromine atoms in 1,4-Dibromo-2-butenyl acetate are attached to a primary (C4) and a secondary, allylic (C1) carbon. This structural difference dictates the preferred nucleophilic substitution mechanism at each site. libretexts.org
SN2 Mechanism: This is a one-step, bimolecular reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com The rate of an SN2 reaction is sensitive to steric hindrance. youtube.com Consequently, the primary carbon (C4) is more susceptible to attack via the SN2 pathway, as it is less sterically hindered. youtube.comlumenlearning.com Strong, negatively charged nucleophiles favor the SN2 mechanism. youtube.comyoutube.com
SN1 Mechanism: This is a two-step, unimolecular reaction that proceeds through a carbocation intermediate. masterorganicchemistry.comreddit.com The rate-determining step is the formation of this carbocation. masterorganicchemistry.com The secondary carbon (C1) is also an allylic carbon. The departure of the bromide ion from this position results in the formation of a resonance-stabilized allylic carbocation. This stabilization makes the SN1 pathway viable at this position, particularly with weak nucleophiles and in polar protic solvents that can stabilize the carbocation intermediate. libretexts.orgquizlet.com Tertiary alkyl halides are more prone to SN1 reactions due to the stability of the resulting carbocation. libretexts.orgyoutube.com
The competition between SN1 and SN2 mechanisms is influenced by several factors, as detailed in the table below.
| Factor | SN1 Favored | SN2 Favored | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary (allylic) | Methyl > Primary > Secondary | C1 is secondary and allylic, potentially favoring SN1. C4 is primary, favoring SN2. libretexts.orgyoutube.com |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) | The choice of nucleophile can selectively target one position over the other. libretexts.orgyoutube.com |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate in SN1, while polar aprotic solvents enhance the strength of the nucleophile for SN2. youtube.comyoutube.com |
| Leaving Group | Good leaving group required | Good leaving group is beneficial | Bromide is a good leaving group, capable of participating in either mechanism. youtube.com |
The acetate group in this compound primarily functions as a directing group and influences the electronic properties of the molecule. However, it can also participate in reactions under certain conditions.
While bromide is a significantly better leaving group than acetate, in principle, the acetate group could be displaced by a very strong nucleophile, although this is less common. More plausibly, the acetate's carbonyl oxygen could act as an intramolecular nucleophile, potentially leading to cyclization or rearrangement products, especially if a carbocation is formed at an adjacent position.
Conversely, acetate itself is considered a weak base but a reasonably good nucleophile. lumenlearning.com In reactions where bromide is the leaving group, the acetate moiety remains part of the core structure. Its electron-withdrawing nature can influence the reactivity of the nearby double bond and C-Br bonds.
Halogen-metal exchange is a powerful reaction in organometallic chemistry for creating carbon-metal bonds from organic halides. wikipedia.org This reaction typically involves treating the organic halide with an organolithium reagent (like n-butyllithium) or a Grignard reagent. wikipedia.orgnih.gov
For this compound, this reaction can be used to generate a highly reactive organometallic intermediate. The exchange rate generally follows the trend I > Br > Cl. wikipedia.org
Reaction of this compound with an organolithium reagent.
The regioselectivity of the exchange is a critical consideration. The reaction is kinetically controlled, and its rate is influenced by the stability of the resulting carbanion intermediate. harvard.edu It is possible to achieve selective exchange at one of the bromine-bearing carbons by carefully controlling the reaction conditions, such as temperature and the specific organometallic reagent used. nih.govorganic-chemistry.org The resulting organometallic derivatives are valuable intermediates for forming new carbon-carbon bonds by reacting them with various electrophiles. wikipedia.orgias.ac.in
Elimination Reactions
Elimination reactions of this compound involve the removal of hydrogen and bromine from adjacent carbon atoms to form a new double bond, a process known as dehydrobromination. lumenlearning.com
Dehydrobromination is typically promoted by a base and can proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism, often in competition with substitution reactions. lumenlearning.com
E2 Pathway: This is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously to form a π-bond. msu.edu It requires an anti-periplanar arrangement of the proton and the leaving group. youtube.com Strong, bulky bases favor the E2 mechanism. For this compound, a strong base could induce elimination to form a conjugated diene system.
E1 Pathway: This is a two-step process that begins with the formation of a carbocation, which is then quenched by a base removing a proton from an adjacent carbon. lumenlearning.com This pathway is competitive with SN1 reactions and is favored by weak bases and conditions that promote carbocation formation (e.g., polar protic solvents, heat). chemistrysteps.com Given the allylic nature of the C1-Br bond, an E1 pathway is plausible at this position.
The choice of base is crucial. Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often used to promote elimination over substitution. researchgate.net
When an elimination reaction can result in more than one constitutional isomer, the reaction's regioselectivity becomes important. Zaitsev's rule states that the major product is typically the more stable, more highly substituted alkene. msu.edulibretexts.org
In the case of this compound, elimination can lead to the formation of various conjugated dienes. The specific product depends on which bromine is removed and which adjacent proton is abstracted. For instance, elimination involving the C4-Br bond would likely lead to the formation of a terminal double bond. Elimination involving the C1-Br bond could also extend the conjugation.
If a strong base is used in sufficient quantity, a double elimination can occur, leading to the formation of an alkyne. researchgate.net The regioselectivity in such cases is governed by the acidity of the protons and the stability of the intermediate vinyl halide. researchgate.net The presence of the acetate group can influence the acidity of nearby protons through inductive effects, thereby directing the regiochemical outcome of the elimination. researchgate.net
| Reaction Type | Key Intermediates | Favored Conditions | Potential Products from this compound |
| E1 Elimination | Carbocation | Weak base, polar protic solvent, heat chemistrysteps.com | Conjugated dienes |
| E2 Elimination | Anti-periplanar transition state | Strong, often bulky, base msu.edu | Conjugated dienes |
| Double Elimination | Vinyl halide | Excess strong base researchgate.net | Butenyl acetate derivatives with an alkyne |
Influence of Adjacent Oxygen Functional Groups on Elimination
The presence of an adjacent oxygen-containing functional group, such as the acetate moiety in this compound, can significantly influence the rate and mechanism of elimination reactions. This influence is primarily exerted through neighboring group participation (NGP), also known as anchimeric assistance. In this process, the oxygen atom of the acetate group can act as an internal nucleophile, attacking the carbon atom bearing a leaving group (in this case, a bromide ion) in an intramolecular fashion. libretexts.orgwikipedia.org
The efficiency of the acetate group as a neighboring group is well-documented. libretexts.org For an elimination reaction to occur from this compound, a base would typically abstract a proton. However, the presence of the acetate group introduces the possibility of a competing substitution pathway initiated by NGP. The outcome of the reaction (elimination vs. substitution) would depend on various factors, including the strength and steric bulk of the base, the solvent, and the temperature.
In the context of elimination, the electron-withdrawing nature of the acetate group can also influence the acidity of the protons on the adjacent carbons, potentially affecting the regioselectivity of the elimination (i.e., which proton is preferentially removed). Standard elimination reactions, such as E1 and E2, are common for alkyl halides. lumenlearning.comyoutube.com E2 reactions are single-step processes favored by strong bases, while E1 reactions are two-step processes involving a carbocation intermediate, typically favored by weak bases and protic solvents. lumenlearning.comyoutube.com The structural features of this compound, being a secondary allylic halide, allow for both pathways, and the presence of the acetate group adds a layer of complexity to predicting the dominant mechanism.
Addition Reactions Across the Alkene Moiety
Electrophilic Addition Mechanisms
The double bond in this compound is susceptible to electrophilic attack. In an electrophilic addition reaction, the π electrons of the alkene act as a nucleophile, attacking an electrophile. docbrown.infosavemyexams.com This initial attack leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product.
For an unsymmetrical alkene, the initial electrophilic attack is regioselective. The stability of the resulting carbocation determines the major product. In the case of this compound, the electrophile (e.g., H⁺ from HBr) would add to the double bond to form the more stable carbocation. The stability of the carbocation is influenced by the electronic effects of the substituents. The bromine atoms are electron-withdrawing through induction, which would destabilize a nearby carbocation. Conversely, the bromine atoms also possess lone pairs that can be delocalized through resonance, which could stabilize an adjacent carbocation. The interplay of these effects, along with the influence of the acetoxy group, would determine the preferred site of electrophilic attack.
A common electrophilic addition is the addition of halogens, such as bromine (Br₂). This reaction proceeds through a cyclic halonium ion intermediate rather than an open carbocation. docbrown.infomasterorganicchemistry.com The nucleophile (in this case, Br⁻) then attacks one of the carbons of the cyclic intermediate from the side opposite to the halonium ion, resulting in an anti-addition product. masterorganicchemistry.com For this compound, the addition of Br₂ would lead to a tetrabrominated product.
Regioselectivity in Addition (Markovnikov and Anti-Markovnikov Implications)
The regioselectivity of electrophilic additions to unsymmetrical alkenes is often governed by Markovnikov's rule. The rule states that in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the carbon with fewer hydrogen atoms. ma.edulibretexts.org This is because the more substituted carbocation is generally more stable.
In the case of this compound, applying Markovnikov's rule would require assessing the stability of the two possible carbocations formed upon protonation of the double bond. The inductive effect of the bromine and acetate groups would need to be carefully considered.
Anti-Markovnikov addition, where the hydrogen atom adds to the more substituted carbon of the double bond, can occur under specific conditions, most notably in the radical addition of HBr in the presence of peroxides. chemistrysteps.commasterorganicchemistry.com This alternative pathway proceeds through a radical mechanism rather than a carbocation intermediate.
The table below summarizes the expected regioselectivity for the addition of HBr under different conditions.
| Reaction Condition | Mechanism | Intermediate | Regioselectivity | Expected Major Product with 1-propene (for comparison) |
| HBr | Electrophilic Addition | Carbocation | Markovnikov | 2-Bromopropane |
| HBr, ROOR (peroxides) | Radical Addition | Radical | Anti-Markovnikov | 1-Bromopropane |
For this compound, the electronic effects of the existing bromo and acetoxy substituents would influence the stability of the intermediate carbocation or radical, thus directing the regiochemical outcome of the addition.
Pericyclic Reactions and Cycloadditions
Diels-Alder Reactions with Dienophiles Containing Acetate Functionality
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable in organic synthesis for its ability to form cyclic products with good stereochemical control.
The reactivity of the dienophile is a crucial factor in the rate of the Diels-Alder reaction. Generally, dienophiles with electron-withdrawing groups (EWGs) are more reactive towards electron-rich dienes. libretexts.orgyoutube.com The acetate group (-OAc) is considered to be an electron-withdrawing group through induction. The bromine atoms in this compound are also strongly electron-withdrawing. Therefore, this compound would be expected to function as a moderately activated dienophile in a Diels-Alder reaction.
The general characteristics influencing the rate of a Diels-Alder reaction are summarized below.
| Component | Favorable Substituents | Effect on Reaction Rate |
| Diene | Electron-donating groups (EDGs) | Increases |
| Dienophile | Electron-withdrawing groups (EWGs) | Increases |
In a hypothetical Diels-Alder reaction between this compound (as the dienophile) and a simple diene like 1,3-butadiene (B125203), the product would be a substituted cyclohexene (B86901). The stereochemistry of the substituents on the dienophile is retained in the product. For example, if the trans isomer of this compound is used, the bromo and acetoxymethyl groups would be trans in the resulting cyclohexene ring.
The presence of the bromo and acetoxymethyl substituents on the dienophile would also influence the regioselectivity of the cycloaddition when an unsymmetrical diene is used. The "ortho" and "para" products are generally favored in Diels-Alder reactions, and the specific outcome would depend on the electronic and steric properties of the substituents on both the diene and the dienophile.
[2+2]-Cycloaddition Reactions with Alkenyl Derivatives
There is no available scientific literature detailing the participation of this compound in [2+2]-cycloaddition reactions with alkenyl derivatives. This class of reactions, typically occurring under photochemical conditions or with specific types of activated alkenes (like ketenes), is a powerful tool for forming four-membered rings. libretexts.org However, no studies have been published that specifically investigate the reactivity of the alkene bond in this compound under these conditions.
Rearrangement Reactions
Allylic Rearrangements
Allylic rearrangements are common in molecules containing a leaving group on a carbon atom adjacent to a double bond. wikipedia.orglscollege.ac.in These reactions can proceed through SN1' or SN2' mechanisms, often leading to a mixture of products where the nucleophile has added at the original site of the leaving group or at the gamma-carbon, with a corresponding shift of the double bond. lscollege.ac.inmasterorganicchemistry.com
Despite the presence of an allylic acetate and two allylic bromide functionalities, which are potential leaving groups, no specific studies on the allylic rearrangement of this compound have been found. Research on similar structures, such as 1-chloro-2-butene, demonstrates the principle, where reaction with a nucleophile yields a mixture of rearranged and non-rearranged products. lscollege.ac.in However, without experimental data, the specific outcomes, regioselectivity, and stereoselectivity for this compound remain uncharacterized.
Acetoxonium Ion Intermediates in Rearrangements
The participation of a neighboring acetate group can lead to the formation of a cyclic acetoxonium ion intermediate during a reaction. This anchimeric assistance can significantly influence the rate and stereochemical outcome of a nucleophilic substitution. While this is a known mechanistic pathway in carbohydrate and alicyclic chemistry, there is no documented evidence or discussion of acetoxonium ion intermediates in rearrangements involving this compound.
Oxidative and Reductive Transformations
Reduction of Carbon-Bromine Bonds
The reduction of carbon-halogen bonds is a fundamental transformation in organic synthesis. However, a search of the scientific literature did not yield any specific methods or research findings for the selective or complete reduction of the carbon-bromine bonds in this compound. General methods for such reductions exist, but their applicability and selectivity (e.g., chemoselectivity over the alkene or ester) for this specific substrate have not been reported.
Oxidation of the Alkene Bond
Oxidation of the alkene bond in a molecule can lead to various products, such as epoxides, diols, or cleavage products, depending on the reagents used. organic-chemistry.org Common methods include epoxidation with peroxy acids or dihydroxylation with reagents like osmium tetroxide or potassium permanganate.
There are no specific research articles or data available that describe the oxidation of the double bond in this compound. The reactivity of the alkene towards various oxidizing agents, and the potential for competing reactions at other sites in the molecule, has not been experimentally determined or reported.
Stereochemical Aspects in 1,4 Dibromo 2 Butenyl Acetate Chemistry
Geometric Isomerism (E/Z Isomers) of the Butenyl Moiety
The presence of a carbon-carbon double bond in the 2-position of the butenyl moiety introduces a rigid structure that restricts free rotation, leading to the possibility of geometric isomerism. libretexts.orglibretexts.org These isomers, which have the same connectivity but a different spatial arrangement of substituent groups, are designated as E and Z isomers. libretexts.orgmasterorganicchemistry.com The assignment of E or Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond. youtube.com
For 1,4-Dibromo-2-butenyl acetate (B1210297), the substituents on the C2 carbon are a bromine atom and a hydrogen atom. The substituents on the C3 carbon are a -CH₂OAc group and a hydrogen atom (assuming the structure is 1,4-dibromo-2-buten-1-yl acetate, which is a common interpretation of the name; if the acetate is at C2, the analysis changes accordingly).
CIP Priority Assignment for Isomers of 1-Acetoxy-2,4-dibromobut-2-ene:
| Carbon | Substituent | Priority |
| C2 | -Br | 1 (Higher atomic number) |
| -H | 2 (Lower atomic number) | |
| C3 | -CH₂Br | 1 (Higher atomic number of first atom) |
| -H | 2 (Lower atomic number) |
Z-isomer: The (Z) configuration arises when the two higher-priority groups (in this case, -Br on C2 and -CH₂Br on C3) are on the same side of the double bond. libretexts.orgyoutube.com This is often referred to as the cis isomer. libretexts.orgnih.gov
E-isomer: The (E) configuration occurs when the two higher-priority groups are on opposite sides of the double bond. libretexts.orgyoutube.com This is often referred to as the trans isomer. libretexts.org
The specific geometric isomer used as a starting material can significantly influence the stereochemical outcome of subsequent reactions.
Stereoselectivity in Reaction Pathways
Stereoselectivity in a reaction is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com For 1,4-Dibromo-2-butenyl acetate, with its double bond and two potential leaving groups (bromides), stereoselectivity is a critical consideration in its synthetic transformations.
Syn and Anti Addition
Addition reactions to the double bond of the butenyl moiety can proceed with specific stereochemistry, described as syn or anti addition.
Syn Addition: Both new substituents add to the same face of the double bond. masterorganicchemistry.comchemistrysteps.com This is characteristic of reactions like catalytic hydrogenation or hydroboration-oxidation. chemistrysteps.comstudy.com
Anti Addition: The two new substituents add to opposite faces of the double bond. masterorganicchemistry.comchemistrysteps.com A classic example is the electrophilic addition of halogens like bromine (Br₂), which proceeds through a bridged bromonium ion intermediate. study.com The attack of the bromide ion on this intermediate occurs from the side opposite the bridge, ensuring anti stereochemistry. study.com
The stereochemistry of the starting alkene (E or Z) determines the stereochemistry of the product in these additions. youtube.com For instance, an anti-addition to a cis (Z) alkene yields a pair of enantiomers, whereas an anti-addition to a trans (E) alkene yields a meso compound, if the substitution pattern allows for it. youtube.com
Stereochemical Outcome of Addition Reactions:
| Starting Isomer | Addition Type | Stereochemical Result |
| Z (cis) | Anti | Enantiomeric Pair (racemic mixture) |
| E (trans) | Anti | Meso Compound (if applicable) |
| Z (cis) | Syn | Meso Compound (if applicable) |
| E (trans) | Syn | Enantiomeric Pair (racemic mixture) |
Diastereoselective Control in Cycloadditions and Functionalizations
Diastereoselectivity is the preferential formation of one diastereomer over others. In reactions like cycloadditions, the existing stereochemistry of this compound can direct the approach of the incoming reactant, leading to a specific diastereomeric product.
For example, in a [3+2] cycloaddition reaction involving a nitrile ylide and an electron-poor alkene attached to a chiral auxiliary, high diastereoselectivity can be achieved. While not directly involving this compound, this principle applies. The chiral auxiliary can effectively shield one face of the molecule, forcing the cycloaddition to occur from the less hindered side, thus controlling the formation of new stereocenters relative to the existing ones. researchgate.net The use of bulky chiral auxiliaries can increase the energy of certain transition states due to steric hindrance, favoring the pathway that leads to a single diastereomer. researchgate.net
Enantioselective Transformations and Induction
Enantioselective reactions produce a predominance of one enantiomer over the other. This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction. For substrates like this compound, enantioselective transformations could include catalytic allylic substitutions or additions.
For instance, the catalytic enantioselective addition of diborylmethane to α-ketoesters, catalyzed by chiral phosphine/copper(I) complexes, produces β-hydroxyboronates with high enantiomeric ratios (up to 99:1 e.r.) and diastereomeric ratios (greater than 20:1 d.r.). dntb.gov.ua This demonstrates that a chiral catalyst can effectively control the formation of up to two contiguous stereogenic centers. Such strategies could be adapted for reactions involving the butenyl system of this compound to achieve high levels of enantiomeric induction.
Inversion and Retention of Configuration in Substitution Reactions
The bromine atoms at the C1 and C4 positions of this compound are leaving groups in nucleophilic substitution reactions. The stereochemical outcome at these centers depends on the reaction mechanism.
Inversion of Configuration: The S_N2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org This concerted mechanism forces the stereochemistry at the carbon center to invert, much like an umbrella flipping inside out in the wind. libretexts.org All S_N2 reactions proceed with this inversion of configuration. libretexts.org
Retention of Configuration: Retention of the original configuration occurs when the nucleophile attacks from the same side as the leaving group (frontside attack). libretexts.org While less common for a standard S_N2 reaction, retention can be observed in other scenarios, such as double inversion reactions where two consecutive S_N2 reactions occur, with the second inversion canceling out the first. youtube.com Additionally, certain nucleophilic substitutions at a vinylic carbon can proceed with retention through an S_NVπ mechanism, which involves an out-of-plane π* attack by the nucleophile. researchgate.netwayne.edu
Chiral Auxiliary Approaches and Enantiomeric Enrichment
A powerful strategy for inducing stereoselectivity is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate. The auxiliary's inherent chirality directs the stereochemical course of a reaction, leading to the preferential formation of one stereoisomer. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product.
In the context of this compound, a chiral auxiliary could be incorporated, for example, by replacing the acetate group with a chiral ester or amide. This auxiliary would then direct the stereochemistry of subsequent reactions, such as cycloadditions or substitutions. The use of chiral oxazolidinones as auxiliaries in cycloaddition reactions has been shown to provide high levels of diastereoselectivity, even in the absence of a Lewis acid, by providing effective facial shielding. researchgate.net Similarly, chiral ortho-auxiliaries have been employed in atropselective biaryl synthesis, demonstrating the principle of point-to-axial chirality transfer. researchgate.net These approaches could be applied to achieve enantiomeric enrichment in derivatives of this compound.
Strategic Utilization in Complex Molecule Synthesis
As a Versatile Building Block in Organic Synthesis
1,4-Dibromo-2-butenyl acetate (B1210297) is a bifunctional organic compound whose utility in synthesis is derived from its multiple reactive centers. The presence of two bromine atoms—one allylic and one primary—and an allylic acetate group makes it a valuable precursor for introducing a C4 functionalized backbone into more complex molecular structures. The differential reactivity of these sites can be exploited to achieve selective transformations, allowing for the stepwise construction of intricate chemical architectures.
The carbon-bromine bonds in 1,4-Dibromo-2-butenyl acetate are susceptible to nucleophilic substitution, making the compound an effective alkylating agent. This reactivity allows for the synthesis of a wide array of functionalized butene derivatives. For instance, reaction with amines can yield corresponding amino-butene compounds. The parent compound, 1,4-dibromo-2-butene (B147587), is known to react with secondary amines to form diamino derivatives, such as 1,4-bis(dimethylamino)-2,3-dibromo-2-butene through alkylation researchgate.net. While specific examples for the acetate derivative are not prevalent in literature, similar reactivity is expected.
The double bond within the butenyl structure also offers a site for further chemical modification. It can undergo addition reactions, such as hydrogenation to yield the saturated 1,4-dibromobutyl acetate, or epoxidation to form an epoxide ring. The electrophilic addition of bromine to alkenes is a fundamental reaction for producing dibromoalkanes thieme-connect.de. These transformations convert the initial butene scaffold into various butane (B89635) derivatives, expanding the range of accessible molecules.
Table 1: Potential Reactions at Functional Groups of this compound
| Functional Group | Type of Reaction | Potential Product Class |
|---|---|---|
| Carbon-Bromine Bonds (C-Br) | Nucleophilic Substitution | Amines, Ethers, Thioethers |
| Carbon-Carbon Double Bond (C=C) | Addition Reactions (e.g., Hydrogenation) | Saturated Butane Derivatives |
| Allylic Acetate Group | Hydrolysis / Substitution | Alcohols, other Esters |
The true synthetic potential of this compound lies in its capacity for sequential and selective derivatization. The allylic bromide is typically more reactive towards nucleophiles than the primary bromide, a difference that can be exploited for controlled, stepwise synthesis. A nucleophile can first displace the allylic bromide, leaving the primary bromide and the acetate intact for subsequent, different chemical transformations.
This step-by-step modification allows for the construction of diverse and asymmetric molecular scaffolds. For example, an initial reaction with a nitrogen-based nucleophile followed by a second reaction at the other bromine site with a sulfur-based nucleophile would yield a butane or butene derivative with distinct functionalities at the 1 and 4 positions. Such strategies are fundamental in building blocks for pharmaceuticals and materials science.
Synthesis of Naturally Occurring Compound Scaffolds and Analogues
The synthesis of natural products is a significant driver of innovation in organic chemistry, providing a platform for discovering new reactions and strategies scispace.comresearchgate.net. Functionalized four-carbon units are common motifs in a variety of natural products. While direct application of this compound in total synthesis is not widely documented, its structural features make it a plausible, though specialized, building block for creating analogues of natural compounds. The dibromo-butene core can be used to construct carbon backbones found in alkaloids, polyketides, or other classes of natural products through strategic coupling and functional group interconversion reactions.
Role in Polymer Chemistry
In principle, molecules containing two reactive functional groups, such as the two bromine atoms in this compound, can act as monomers in step-growth polymerization. For example, reaction with a dinucleophile, such as a diamine or a diol, could lead to the formation of a polymer chain. However, the presence of the third functional group (the acetate) and the reactive double bond could complicate polymerization, potentially leading to cross-linking or undesired side reactions. There is limited specific evidence in the scientific literature of this compound being employed as a primary monomer.
Polymerization initiators are substances that start a chain-growth polymerization process sigmaaldrich.comtcichemicals.com. Common initiators generate free radicals through thermal or photochemical decomposition, with azo compounds and organic peroxides being well-known examples tcichemicals.comfujifilm.com.
While not a conventional radical initiator, the alkyl bromide functionalities of this compound suggest a potential role as an initiator in controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing well-defined polymers and is initiated by an alkyl halide in the presence of a transition metal complex. The carbon-bromine bonds in this compound could theoretically serve as the initiation sites for growing polymer chains in an ATRP process. As a bifunctional initiator, it could potentially be used to synthesize telechelic polymers (polymers with functional end-groups) or to serve as a macroinitiator for creating block copolymers.
Based on a comprehensive search of available scientific literature, there are no specific research findings detailing the strategic utilization of This compound in the synthesis of heterocyclic compounds or its integration into multi-component reactions.
The searches for this specific compound (CAS No. 64503-11-3) and its applications in the requested synthetic contexts did not yield any relevant scholarly articles, reaction protocols, or research data. While related compounds, such as cis-1,4-diacetoxy-2-butene (B1582018) and 1,4-dibromo-2-butene, are documented as precursors in various synthetic transformations including heterocycle formation, this information falls outside the strict scope of an article focused solely on this compound.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified outline sections (5.4 and 5.5) as no published information on these applications of this compound could be located.
Computational and Theoretical Studies on 1,4 Dibromo 2 Butenyl Acetate Reactivity
Quantum Chemical Calculations for Reaction Energetics and Transition States
No published data is available.
Molecular Dynamics Simulations for Conformational Analysis
No published data is available.
Mechanistic Insights from Computational Modeling
No published data is available.
Prediction of Regioselectivity and Stereoselectivity
No published data is available.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The controlled functionalization of 1,4-Dibromo-2-butenyl acetate (B1210297) hinges on the development of sophisticated catalytic systems capable of differentiating between its multiple reactive sites. A primary challenge lies in achieving high levels of regioselectivity and stereoselectivity.
Future research will likely focus on catalyst design to steer reactions towards specific outcomes. For instance, copper-catalyzed enantioselective allylic alkylation has been demonstrated on similar 1,4-dihalo-2-butenes, enabling the formation of chiral all-carbon quaternary centers with high regiocontrol. nih.gov The development of new chiral ligands for metals like copper and palladium is a promising direction to improve the enantioselectivity of these transformations.
Furthermore, catalysts that can selectively activate one C-Br bond while leaving the other intact, or that can facilitate controlled sequential substitutions, are highly sought after. This could involve the use of catalysts with tunable electronic and steric properties. Palladium-based catalysts, widely used for cross-coupling reactions, could be further optimized for reactions involving 1,4-Dibromo-2-butenyl acetate. For example, modifying palladium catalysts used in the hydrogenation of related butene-1,4-diols could provide pathways for selective reduction or controlled substitution reactions. researchgate.net Research into gold(III) chloride and other Lewis acids, which are known to react with alkenes to form vicinal dihalides, may also inspire new catalytic approaches for the reverse reaction or for controlled functionalization. arkat-usa.org
Interactive Table: Catalytic System Development Goals
| Catalytic Goal | Metal Center | Ligand/System Focus | Desired Outcome |
|---|---|---|---|
| Enantioselective Alkylation | Copper (Cu) | Chiral Thiophene Carboxylates, Schiff Bases | High enantiomeric excess (ee) for chiral building blocks nih.govarkat-usa.org |
| Regioselective Substitution | Palladium (Pd) | Phosphine-based ligands | Control over SN2 vs. SN2' pathways |
| Sequential Cross-Coupling | Palladium (Pd) / Nickel (Ni) | Ligands promoting selective oxidative addition | Stepwise introduction of different functional groups |
Exploration of Bio-Inspired Synthetic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The application of enzymes to manipulate substrates like this compound is a nascent but rapidly growing field of interest.
A key area of exploration is the use of haloalkane dehalogenases (HLDs). nih.govmuni.cz These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds and could be engineered to act selectively on one of the bromo groups in this compound. wikipedia.orgebi.ac.uk This enzymatic hydrolysis would produce a brominated allylic alcohol, a valuable chiral intermediate, under mild aqueous conditions. nih.govmuni.cz The broad substrate specificity of some HLDs suggests that directed evolution could tailor an enzyme for this specific transformation. nih.gov
Other enzyme classes also hold significant potential. Unspecific peroxygenases (UPOs) can catalyze a range of oxidations, including epoxidation and hydroxylation of alkenes, which could offer pathways to novel functionalized derivatives. nih.gov Heme-dependent enzymes, such as cytochrome P450, are being engineered for novel C-C and C-N bond-forming reactions, including halide-initiated radical cyclizations, which could be applied to transform this compound into complex heterocyclic structures. researchgate.netqub.ac.uk
Integration into Flow Chemistry and Automated Synthesis Platforms
The use of highly reactive or thermally sensitive reagents like this compound often poses challenges in traditional batch synthesis, including issues with safety, scalability, and reproducibility. wikipedia.org Flow chemistry provides a powerful solution to these problems by offering precise control over reaction parameters, superior heat and mass transfer, and the ability to safely handle reactive intermediates. nih.govwikipedia.orgnih.gov
Integrating the synthesis and subsequent reactions of this compound into continuous flow systems can enable multi-step sequences without the need for isolating intermediates. muni.cz This "telescoped synthesis" approach significantly reduces waste, time, and manual operations. nih.gov For example, the generation of a Grignard reagent from one of the bromide moieties followed by an immediate reaction with an electrophile could be performed seamlessly in a flow reactor, minimizing decomposition of the organometallic intermediate.
Furthermore, automated flow platforms can be used for high-throughput synthesis and reaction optimization. wikipedia.org By coupling flow reactors with automated sampling and in-line analysis, a large library of derivatives can be synthesized from this compound by systematically varying reaction partners, catalysts, and conditions. muni.cz This approach accelerates the discovery of new molecules and optimal synthetic routes. acs.org
Interactive Table: Batch vs. Flow Chemistry for Reactions of this compound
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat dissipation, small reaction volumes enhance safety. wikipedia.org |
| Scalability | Often problematic; requires re-optimization of conditions. | Readily scalable by running the system for longer times ("scaling out"). researchgate.net |
| Control | Difficult to precisely control temperature, mixing, and residence time. | Precise control over all reaction parameters. wikipedia.org |
| Reactive Intermediates | Isolation can be hazardous and lead to decomposition. | Can be generated and consumed in-situ without isolation. nih.govnih.gov |
| Reproducibility | Can vary between batches due to mixing and thermal gradients. | Highly reproducible due to consistent process parameters. wikipedia.org |
Design of Next-Generation Building Blocks Based on the this compound Core
The true value of this compound lies in its potential to serve as a scaffold for a diverse array of more complex molecules. Future research will focus on leveraging its bifunctionality to design and synthesize next-generation building blocks for applications in medicine, materials science, and agrochemicals.
One major avenue is the synthesis of functionalized heterocycles. For example, reaction with primary amines using the related 1,4-dichloro-2-butene has been shown to yield N-substituted-3-pyrrolines, which are valuable motifs in medicinal chemistry. nih.gov By choosing appropriate dinucleophiles (e.g., hydrazine, guanidine, thiourea), a wide range of five- and six-membered heterocycles can be targeted.
Another key area is the creation of synthons containing chiral quaternary centers. As demonstrated in copper-catalyzed reactions, the allylic framework can direct the formation of these sterically congested and synthetically challenging centers. nih.gov These building blocks are highly valuable in the synthesis of complex natural products and pharmaceuticals. The design of tandem reactions, where both bromide atoms are substituted in a controlled, stereoselective manner, could lead to highly functionalized and stereochemically rich acyclic building blocks.
Advanced Mechanistic Investigations Through Spectroscopic and Spectrometric Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Modern spectroscopic and spectrometric techniques are powerful tools for elucidating complex reaction pathways and identifying transient intermediates. nih.govyoutube.com
Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates, such as cationic complexes of copper, gold, or palladium that are often involved in catalytic cycles. nih.gov By coupling ESI-MS with tandem mass spectrometry (MS/MS) and ion mobility separation, the structure and stereochemistry of fleeting intermediates can be probed, providing direct evidence for proposed mechanisms. nih.gov This approach can help distinguish between different isomers and conformers of reactive species in solution.
In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow for real-time monitoring of reactant consumption and product formation. nih.gov These techniques can provide kinetic data and help identify key intermediates that accumulate during a reaction. The combination of these advanced analytical methods will be instrumental in building a comprehensive mechanistic picture for reactions involving this compound, enabling a more rational approach to catalyst and reaction design. mdpi.com
Interactive Table: Spectroscopic/Spectrometric Techniques for Mechanistic Studies
| Technique | Type of Information Provided | Example Application |
|---|---|---|
| ESI-MS / MSn | Identification of charged intermediates, catalytic cycle components. nih.gov | Detecting [Catalyst-Substrate]+ complexes in a copper-catalyzed substitution. nih.gov |
| Ion Mobility Separation-MS | Separation and characterization of isobaric intermediates and isomers. nih.gov | Distinguishing between isomeric π-allyl palladium intermediates. |
| In-situ NMR Spectroscopy | Real-time concentration profiles of reactants, products, and stable intermediates; kinetic analysis. nih.gov | Measuring the rate of a regioselective substitution reaction. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
